Cas no 1519878-43-3 (2-{imidazo1,2-apyridin-3-yl}ethanimidamide)

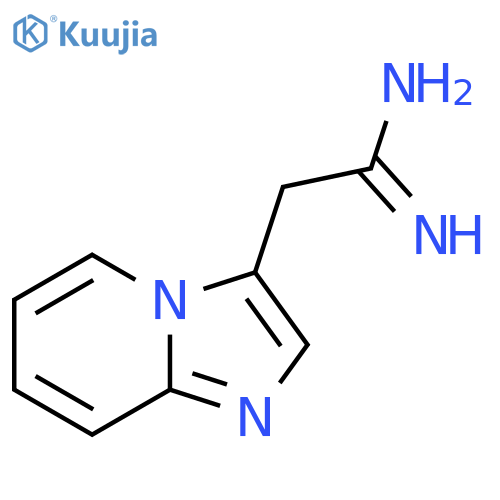

1519878-43-3 structure

商品名:2-{imidazo1,2-apyridin-3-yl}ethanimidamide

2-{imidazo1,2-apyridin-3-yl}ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-{imidazo1,2-apyridin-3-yl}ethanimidamide

- EN300-1747911

- 2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide

- 1519878-43-3

-

- インチ: 1S/C9H10N4/c10-8(11)5-7-6-12-9-3-1-2-4-13(7)9/h1-4,6H,5H2,(H3,10,11)

- InChIKey: CNBFDWAYMJBUEX-UHFFFAOYSA-N

- ほほえんだ: N12C=CC=CC1=NC=C2CC(=N)N

計算された属性

- せいみつぶんしりょう: 174.090546336g/mol

- どういたいしつりょう: 174.090546336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 67.2Ų

2-{imidazo1,2-apyridin-3-yl}ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747911-5.0g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1747911-5g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-10g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 10g |

$5528.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-0.5g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 0.5g |

$1234.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-1.0g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1747911-0.05g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-0.1g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-2.5g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-1g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 1g |

$1286.0 | 2023-09-20 | ||

| Enamine | EN300-1747911-0.25g |

2-{imidazo[1,2-a]pyridin-3-yl}ethanimidamide |

1519878-43-3 | 0.25g |

$1183.0 | 2023-09-20 |

2-{imidazo1,2-apyridin-3-yl}ethanimidamide 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1519878-43-3 (2-{imidazo1,2-apyridin-3-yl}ethanimidamide) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量